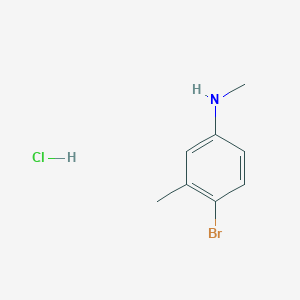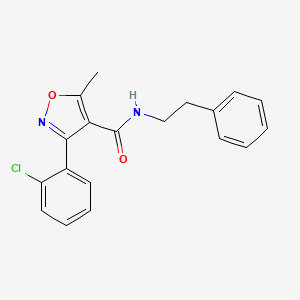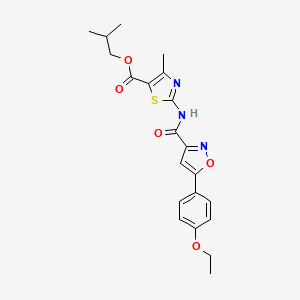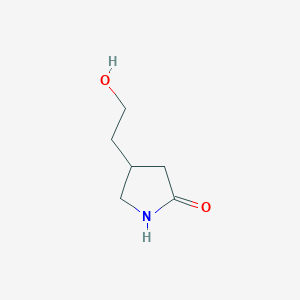
4-溴-N,3-二甲基苯胺盐酸盐
描述
4-Bromo-N,3-dimethylaniline hydrochloride is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the behavior of similar brominated aromatic compounds with substituents on the nitrogen atom. For instance, the stability of brominated naphthoquinone imine derivatives and the behavior of N,N-dimethylaniline in photochemical reactions with bromobenzene are explored .
Synthesis Analysis
The papers do not explicitly describe the synthesis of 4-Bromo-N,3-dimethylaniline hydrochloride. However, the synthesis of related compounds involves the use of aromatic amines and brominated compounds. For example, the reaction between aromatic amines and 3-bromocamphor leads to dehalogenation and the formation of camphor derivatives . This suggests that similar reductive dehalogenation methods could potentially be applied to synthesize 4-Bromo-N,3-dimethylaniline hydrochloride from corresponding brominated precursors.
Molecular Structure Analysis
While the molecular structure of 4-Bromo-N,3-dimethylaniline hydrochloride is not analyzed in the papers, the structure of related compounds is. The presence of a bromine atom on an aromatic ring can significantly affect the electronic properties of the molecule, as seen in the study of the degradation kinetics of a brominated naphthoquinone imine . The electronic effects of substituents on the aromatic ring and the nitrogen atom are crucial in determining the reactivity and stability of such compounds.
Chemical Reactions Analysis
The papers provide information on the chemical reactions of compounds similar to 4-Bromo-N,3-dimethylaniline hydrochloride. For instance, the reductive dehalogenation of 3-bromocamphor by N,N-dimethylaniline results in the formation of camphor and aryliminocamphor, indicating that N,N-dimethylaniline can act as a dehalogenating agent . Additionally, a photochemical reaction involving N,N-dimethylaniline and bromobenzene under UV radiation leads to a variety of products, suggesting that 4-Bromo-N,3-dimethylaniline hydrochloride might also undergo photochemical reactions under similar conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-N,3-dimethylaniline hydrochloride are not directly reported in the papers. However, the stability of brominated compounds in different conditions, such as the stability of a brominated naphthoquinone imine in ethanol, can provide insights into the stability of 4-Bromo-N,3-dimethylaniline hydrochloride in various solvents . The reactivity of N,N-dimethylaniline in photochemical reactions also suggests that the compound may have significant reactivity under light exposure .
科学研究应用
动力学和反应研究
溴化动力学: 4-溴-N,3-二甲基苯胺盐酸盐在各种酸性环境中的溴化动力学已被研究,这对于了解其反应性和在合成中的潜在用途至关重要 (Bell & D. Maria, 1969).
电化学氧化: 4-溴-N,3-二甲基苯胺在铂电极上的硫酸水溶液中的电化学氧化特性为其在电化学过程中的潜在应用提供了见解 (Arias, Brillas & Costa, 1990).
分析方法
HPLC测定: 高效液相色谱法(HPLC)已被用于测定4-溴-N,3-二甲基苯胺盐酸盐在各种反应中的浓度,表明其在分析化学中的作用 (Xing, 2010).
基于离子液体的萃取: 该化合物一直是基于离子液体的分散液-液微萃取方法开发的主题,证明了其在环境分析和水质监测中的重要性 (Han, Yan & Row, 2011).
合成和化学反应
- 合成和反应途径: 各种研究集中于4-溴-N,3-二甲基苯胺及其衍生物的合成和反应途径。这些研究对于开发新的化合物和了解该化合物在不同化学环境中的行为至关重要 (Yu, 2008), (Zhang Xing-chen, 2008).
在药物合成和分析中的应用
在药物合成中的作用: 该化合物的衍生物已被探索用于合成各种药物,表明其在药物化学中作为前体或中间体的作用。这包括对二茂钛作为潜在抗癌药物及其涉及4-溴-N,3-二甲基苯胺的合成的研究 (Pampillón et al., 2006).
药物代谢研究: 它还被用于研究某些药物在生物系统中的代谢,提供药物在体内如何被处理的见解,并帮助开发更安全、更有效的药物 (Kanamori et al., 2002).
安全和危害
The compound has several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
The primary target of 4-Bromo-N,3-dimethylaniline hydrochloride is iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) . It is used as an internal standard in the determination of these iodine compounds .
Mode of Action
The exact mode of action of 4-Bromo-N,3-dimethylaniline hydrochloride It is known that it interacts with its targets (iodine compounds) in a way that allows it to serve as an internal standard in their determination . This suggests that it may bind to these compounds or react with them in a specific manner.
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-N,3-dimethylaniline hydrochloride are likely related to iodine metabolism, given its role in the determination of iodine compounds . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-N,3-dimethylaniline hydrochloride It is known to be soluble in methanol and insoluble in water , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-Bromo-N,3-dimethylaniline hydrochloride Its primary known function is as an internal standard in the determination of iodine compounds , suggesting that its effects are likely related to this role.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-N,3-dimethylaniline hydrochloride . For instance, it is incompatible with oxidizing agents, acids, and metals, and should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place . These factors could potentially affect its stability and efficacy.
生化分析
Biochemical Properties
4-Bromo-N,3-dimethylaniline hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with iodine, facilitating its determination in different matrices . The interactions between 4-Bromo-N,3-dimethylaniline hydrochloride and biomolecules are primarily based on its chemical structure, which allows it to form stable complexes with iodine and other analytes.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-N,3-dimethylaniline hydrochloride involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The bromination of aromatic compounds, such as 4-Bromo-N,3-dimethylaniline hydrochloride, often involves free radical reactions, which can result in the formation of stable complexes with target molecules . These interactions are crucial for understanding the compound’s biochemical properties and effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-N,3-dimethylaniline hydrochloride can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. It has been noted that 4-Bromo-N,3-dimethylaniline hydrochloride is stable under certain conditions but may degrade when exposed to oxidizing agents, acids, or metals . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the need for careful handling and storage of this compound.
Dosage Effects in Animal Models
The effects of 4-Bromo-N,3-dimethylaniline hydrochloride vary with different dosages in animal models. Studies have shown that aromatic amines can cause toxic effects at high doses, including methemoglobinemia and other systemic effects . It is essential to determine the threshold effects and safe dosage levels to avoid adverse effects in experimental studies involving animal models.
Metabolic Pathways
4-Bromo-N,3-dimethylaniline hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The metabolic pathways of aromatic amines often involve oxidation and conjugation reactions, which can lead to the formation of metabolites with different biological activities . Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions and its effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromo-N,3-dimethylaniline hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to different cellular compartments, affecting its localization and accumulation
Subcellular Localization
The subcellular localization of 4-Bromo-N,3-dimethylaniline hydrochloride is determined by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its activity and function in biochemical reactions and cellular processes.
属性
IUPAC Name |
4-bromo-N,3-dimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-5-7(10-2)3-4-8(6)9;/h3-5,10H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMHAKCXROSMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2172169-19-4 | |
| Record name | 4-bromo-N,3-dimethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)

![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)


![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)
![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)
![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)